molecular formula C20H20N4O2S B5618019 N-[2-(1,3-benzothiazol-2-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide

Cat. No. B5618019
M. Wt: 380.5 g/mol
InChI Key: OGCOQUORKUAAOB-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide is a compound with potential medicinal applications due to its structural characteristics. The compound belongs to a class of substances that demonstrate significant pharmacological activities, largely owing to their molecular structure which often contains benzothiazole and pyrrolidine moieties.

Synthesis Analysis

The synthesis of this compound involves complex organic reactions. A similar compound, N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, was synthesized as a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity (Borzilleri et al., 2006). This process typically involves the formation of an aminothiazole-based analogue through a series of reactions that include amination, cyclization, and amide formation.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of benzothiazole and pyrrolidine rings. The structural configuration plays a crucial role in its binding affinity and biological activity. In related compounds, structural analysis through NMR and X-ray crystallography has been conducted to determine atom positions, bond lengths, bond angles, and dihedral angles (Adhami et al., 2014).

Chemical Reactions and Properties

The compound's reactivity is influenced by its functional groups. It can undergo various chemical reactions, including cycloaddition, nucleophilic substitution, and electrophilic substitution, depending on the conditions and reactants involved. For instance, substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides, which share a similar structure, were synthesized through sodium borohydride reduction (Gangapuram & Redda, 2009).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely, depending on their specific structure and the biological target. Some benzothiazole derivatives have been found to exhibit antimicrobial activity, potentially by inhibiting key enzymes in the microbial cells .

Safety and Hazards

The safety and hazards associated with a benzothiazole derivative would depend on its specific structure. Some benzothiazole derivatives may be harmful if swallowed, inhaled, or come into contact with the skin .

Future Directions

Research into benzothiazole derivatives is ongoing, with many potential applications in fields such as medicinal chemistry and materials science . Future research may focus on developing new synthetic methods, exploring new biological activities, and optimizing the properties of these compounds for specific applications .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-19-11-14(12-24(19)13-15-5-3-4-9-21-15)20(26)22-10-8-18-23-16-6-1-2-7-17(16)27-18/h1-7,9,14H,8,10-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCOQUORKUAAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=N2)C(=O)NCCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide

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